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Compound of Interest

Compound Name: Flt3-IN-6

Cat. No.: B8107605 Get Quote

Fms-like tyrosine kinase 3 (FLT3) is a receptor tyrosine kinase that plays a crucial role in the

proliferation, differentiation, and survival of hematopoietic stem and progenitor cells. Mutations

in the FLT3 gene, particularly internal tandem duplications (ITD) in the juxtamembrane domain,

lead to constitutive activation of the receptor, promoting uncontrolled cell growth and

contributing to the pathogenesis of AML.

A novel series of small molecule inhibitors, termed FLINs 1-6, have been discovered through

structure-based virtual screening and have demonstrated potent inhibitory activity against

FLT3-ITD.[1] Among these, FLIN-4 has been identified as a particularly potent compound,

exhibiting significantly higher inhibitory activity than the established drug, Midostaurin.[1]

Quantitative Data Summary
The inhibitory activities of the FLIN series of compounds against FLT3-ITD were determined

through in vitro kinase assays. The half-maximal inhibitory concentration (IC₅₀) values, which

represent the concentration of an inhibitor required to reduce the activity of the enzyme by half,

are summarized in the table below.
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Compound IC₅₀ against FLT3-ITD (nM)

FLIN-1 1.07 - 14.52 (range)

FLIN-2 1.07 - 14.52 (range)

FLIN-3 1.07 - 14.52 (range)

FLIN-4 1.07 ± 0.04

FLIN-5 1.07 - 14.52 (range)

FLIN-6 1.07 - 14.52 (range)

Midostaurin 29.64 ± 1.45

Table 1: In vitro inhibitory activity of FLIN compounds against FLT3-ITD. Data sourced from a

recent study on novel FLT3-ITD inhibitors.[1]

Mechanism of Action and Effect on FLT3 Signaling
FLT3 inhibitors, including the FLIN series, act by competing with ATP for the binding site in the

kinase domain of the FLT3 receptor. By occupying this site, they prevent the

autophosphorylation and subsequent activation of the receptor, thereby blocking the

downstream signaling cascades that drive leukemic cell proliferation and survival.

The constitutive activation of FLT3-ITD leads to the activation of several key downstream

signaling pathways, including:

STAT5 Pathway: Signal Transducer and Activator of Transcription 5 is a key mediator of

cytokine signaling and is constitutively activated by FLT3-ITD, promoting cell survival and

proliferation.

RAS/MEK/ERK Pathway: This pathway is crucial for cell proliferation, differentiation, and

survival.

PI3K/AKT/mTOR Pathway: This cascade plays a central role in regulating cell growth,

survival, and metabolism.
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By inhibiting FLT3-ITD, the FLIN compounds are expected to suppress the phosphorylation and

activation of these downstream effectors, ultimately leading to the inhibition of leukemic cell

growth and the induction of apoptosis.

Experimental Protocols
The following are detailed methodologies for key experiments typically used to characterize

FLT3 inhibitors like the FLIN series.

In Vitro Kinase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of a compound against

the target kinase.

Materials:

Recombinant FLT3-ITD enzyme

Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

ATP (Adenosine triphosphate)

Substrate peptide (e.g., a synthetic peptide with a tyrosine residue)

Test compounds (FLINs 1-6)

Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

Microplate reader

Protocol:

Prepare serial dilutions of the test compounds in DMSO.

In a 96-well plate, add the kinase buffer, recombinant FLT3-ITD enzyme, and the substrate

peptide.

Add the diluted test compounds to the wells. Include a positive control (e.g., Midostaurin)

and a negative control (DMSO vehicle).
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Initiate the kinase reaction by adding a predetermined concentration of ATP.

Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60

minutes).

Stop the reaction and measure the amount of ADP produced using a detection reagent and a

microplate reader.

The IC₅₀ values are calculated by plotting the percentage of kinase inhibition against the

logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response

curve.

Cellular Proliferation Assay (MV4-11 Cells)
Objective: To assess the effect of a compound on the proliferation of FLT3-ITD positive human

acute myeloid leukemia cells.

Materials:

MV4-11 cell line (known to harbor the FLT3-ITD mutation)

Cell culture medium (e.g., RPMI-1640 supplemented with fetal bovine serum and antibiotics)

Test compounds (FLINs 1-6)

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay)

96-well cell culture plates

Incubator (37°C, 5% CO₂)

Microplate reader

Protocol:

Seed MV4-11 cells into a 96-well plate at a predetermined density.

Allow the cells to attach and grow for 24 hours in a CO₂ incubator.
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Prepare serial dilutions of the test compounds in the cell culture medium.

Treat the cells with the diluted compounds and incubate for a specified period (e.g., 72

hours).

After the incubation period, add the cell viability reagent to each well.

Measure the luminescence, which is proportional to the number of viable cells.

Calculate the percentage of cell proliferation inhibition relative to the vehicle-treated control

cells.

Determine the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the

compound concentration.

Visualizations
The following diagrams illustrate the FLT3 signaling pathway and a typical experimental

workflow for evaluating FLT3 inhibitors.
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Figure 1: FLT3-ITD signaling pathway and the inhibitory action of FLIN-6.
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Figure 2: A generalized experimental workflow for the discovery and evaluation of FLT3

inhibitors.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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